molecular formula C7H2BrF2NO3 B13471424 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde

Cat. No.: B13471424
M. Wt: 266.00 g/mol
InChI Key: RXNTZEWEJAEYDF-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrF2NO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2,3-difluorobenzaldehyde, followed by bromination. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing bromine or nitro groups.

    Reduction: 4-Bromo-2,3-difluoro-5-aminobenzaldehyde.

    Oxidation: 4-Bromo-2,3-difluoro-5-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluoro-5-nitrobenzaldehyde depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-difluorobenzaldehyde
  • 4-Bromo-2,5-difluorobenzaldehyde
  • 4-Bromo-3,5-difluorobenzaldehyde

Uniqueness

4-Bromo-2,3-difluoro-5-nitrobenzaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of bromine and fluorine atoms further enhances its chemical versatility and makes it a valuable compound for various synthetic applications.

Properties

Molecular Formula

C7H2BrF2NO3

Molecular Weight

266.00 g/mol

IUPAC Name

4-bromo-2,3-difluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H2BrF2NO3/c8-5-4(11(13)14)1-3(2-12)6(9)7(5)10/h1-2H

InChI Key

RXNTZEWEJAEYDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Br)F)F)C=O

Origin of Product

United States

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